molecular formula C17H13ClO7 B3039366 Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate CAS No. 102580-39-2

Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate

Cat. No. B3039366
CAS RN: 102580-39-2
M. Wt: 364.7 g/mol
InChI Key: YSOQPJCUGDZRKZ-UHFFFAOYSA-N
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Description

Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate is a useful research compound. Its molecular formula is C17H13ClO7 and its molecular weight is 364.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Biological Relevance

One related compound, (+)-Geodin, with a similar structural motif, was isolated from Aspergillus terreus. This study detailed its crystal structure and highlighted the potential biological and biosynthetic significance due to the specific configuration at the spiro center, hinting at its relevance in studying fungal metabolites and their biosynthetic pathways (Rønnest et al., 2011).

Synthetic Methodologies

Research on organoiron complexes provided an approach to synthesizing spirocyclic compounds, which are structurally related to the compound . This work highlights the synthetic utility of such complex molecules in organic chemistry and material science, paving the way for the synthesis of novel compounds with potential applications in various fields (Pearson, 1979).

Natural Product Derivatives and Biological Activities

Another study focused on the bioactivity-directed fractionation of compounds from the endophytic fungus Xylaria feejeensis, leading to the isolation of natural products with similar structural features. These compounds exhibited significant phytotoxic activities, suggesting the potential of such compounds in agricultural research as bioherbicides or in studying plant-pathogen interactions (García-Méndez et al., 2016).

Photochemical Transformations

Research into the photochemical transformation of structurally related compounds has revealed unique pathways to β-lactam compounds, which are crucial in medicinal chemistry. Such studies can provide insights into the photostability and photochemical behavior of complex organic molecules, with implications for drug design and development (Marubayashi et al., 1992).

Scientific Research Applications of Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate

Biological Activities and Potential Applications

Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate is a compound with a complex structure that includes a benzofuran moiety, which is significant due to its presence in various natural products and synthetic compounds known for a wide range of biological activities. Benzofuran and its derivatives exhibit notable pharmacological properties, such as antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant activities (Hiremathad et al., 2015; Miao et al., 2019). These activities suggest that methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate could have potential applications in developing new therapeutic agents, given the importance of the benzofuran scaffold in medicinal chemistry.

Synthetic Applications and Environmental Considerations

The synthesis of benzofuran derivatives, including compounds with complex structures like methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate, involves novel synthetic methodologies that could offer insights into new ways of constructing such intricate molecules (Petzold-Welcke et al., 2014). Understanding the synthetic routes and potential environmental impacts of these processes is crucial for sustainable chemistry practices.

properties

IUPAC Name

methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO7/c1-7-4-10(20)12-14(13(7)18)25-17(15(12)21)9(16(22)24-3)5-8(19)6-11(17)23-2/h4-6,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOQPJCUGDZRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 13604693

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate
Reactant of Route 2
Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate
Reactant of Route 3
Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate
Reactant of Route 4
Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate
Reactant of Route 5
Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate
Reactant of Route 6
Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate

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